REACTION_CXSMILES
|
[CH:1]([Mg]Br)=[CH2:2].[CH3:5][O:6][C:7]1[CH:8]=[C:9]([CH:12]=[C:13]([O:15][CH3:16])[CH:14]=1)[CH2:10]Br>C1COCC1.[Cu]I>[CH2:10]([C:9]1[CH:8]=[C:7]([O:6][CH3:5])[CH:14]=[C:13]([O:15][CH3:16])[CH:12]=1)[CH:1]=[CH2:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)[Mg]Br
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(CBr)C=C(C1)OC
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
copper (I) iodide
|
Quantity
|
308 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
After stirring for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
the resulting solution was stirred at −30° C. for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched by the slow addition of 20 mL of water
|
Type
|
STIRRING
|
Details
|
After stirring for 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
the layers were separated
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Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted twice with 20-mL portions of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic fractions were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered through a plug of silica gel (eluted with ethyl acetate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1=CC(=CC(=C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |